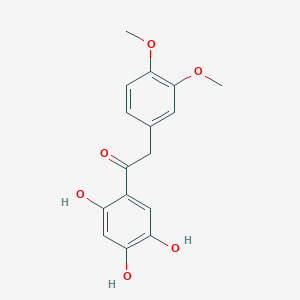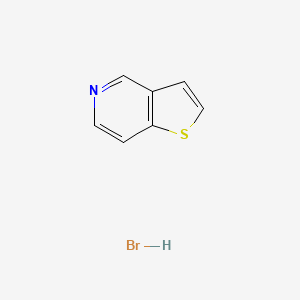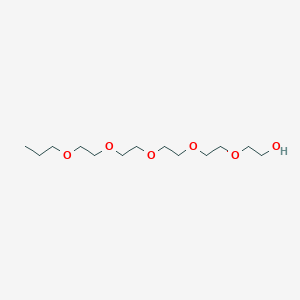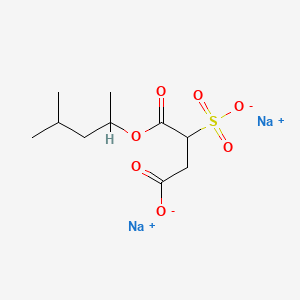![molecular formula C11H17O6P B14477329 Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate CAS No. 67622-75-7](/img/structure/B14477329.png)
Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound that contains both hydroxyl and phosphonate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate typically involves the reaction of phenylphosphonic dichloride with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate involves its interaction with specific molecular targets. The hydroxyl and phosphonate groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Used in the production of polyethylene terephthalate (PET) and has applications in the biomedical field.
Hydroxyphosphonates: Known for their stability and used in medicinal chemistry and industrial applications.
Uniqueness
Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate is unique due to its combination of hydroxyl and phosphonate functional groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
67622-75-7 |
|---|---|
Fórmula molecular |
C11H17O6P |
Peso molecular |
276.22 g/mol |
Nombre IUPAC |
2-[2-hydroxyethoxy-[hydroxy(phenyl)methyl]phosphoryl]oxyethanol |
InChI |
InChI=1S/C11H17O6P/c12-6-8-16-18(15,17-9-7-13)11(14)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 |
Clave InChI |
ZWKBZJYKMIXLKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(O)P(=O)(OCCO)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)
![N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline](/img/structure/B14477250.png)
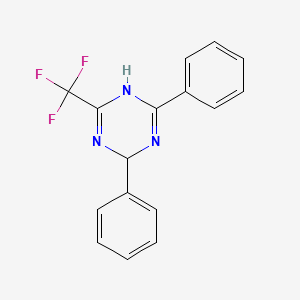

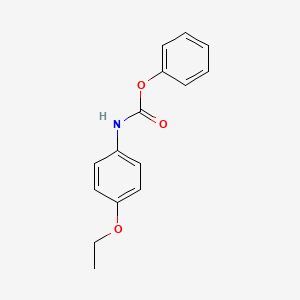
![2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)-](/img/structure/B14477269.png)
